

Application Notes and Protocols: Whole-Cell Patch Clamp with Lucifer Yellow

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Compound of Interest

Compound Name: *Lucifer yellow*

Cat. No.: *B1675366*

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These application notes provide a comprehensive overview and detailed protocols for utilizing **Lucifer yellow** in conjunction with whole-cell patch clamp electrophysiology. This powerful combination allows for the simultaneous recording of a cell's electrical properties and the visualization of its morphology, as well as the assessment of intercellular communication through gap junctions.

Introduction

The whole-cell patch clamp technique is a cornerstone of electrophysiology, enabling the study of ion channels and electrical signaling in individual cells.[1] The inclusion of a fluorescent dye like **Lucifer yellow** in the internal pipette solution enhances this technique by allowing for the morphological reconstruction of the recorded cell.[2][3] **Lucifer yellow** is a highly fluorescent, water-soluble dye that can be introduced into a cell through the patch pipette during a whole-cell recording.[4] Once inside, it diffuses throughout the entire cell, revealing its detailed structure, from the soma to the finest dendritic and axonal processes.[5] This is particularly valuable for identifying cell types, studying neuronal architecture, and observing morphological changes in response to various stimuli or in disease models.[4][5] Furthermore, due to its size, **Lucifer yellow** can pass through gap junctions, making it an excellent tool for studying intercellular communication and dye coupling between connected cells.[6][7][8]

Key Applications

- **Morphological Identification of Recorded Cells:** After electrophysiological characterization, filling the cell with **Lucifer yellow** allows for its unequivocal identification based on its morphology. This is crucial in heterogeneous tissues like the brain where different cell types can have distinct electrophysiological properties.[\[4\]](#)[\[9\]](#)
- **Detailed Neuronal Reconstruction:** The complete filling of a neuron with **Lucifer yellow** enables the three-dimensional reconstruction of its dendritic and axonal arbors.[\[5\]](#) This is essential for understanding synaptic integration and the computational properties of neurons.
- **Assessment of Gap Junctional Coupling:** **Lucifer yellow** can diffuse from the patched cell to neighboring, coupled cells through gap junctions.[\[6\]](#)[\[7\]](#) Visualizing this "dye coupling" provides a qualitative and semi-quantitative measure of intercellular communication.[\[8\]](#)[\[10\]](#)
- **Combined Electrophysiology and Immunohistochemistry:** A fixable version of **Lucifer yellow** (**Lucifer yellow CH**) can be used, allowing for subsequent immunohistochemical processing.[\[9\]](#) This enables the correlation of a cell's electrophysiological properties and morphology with the expression of specific proteins.

Quantitative Data

For successful experiments, it is crucial to use the appropriate concentrations and optical settings for **Lucifer yellow**. The following tables summarize key quantitative data.

Parameter	Value	Reference(s)
Pipette Concentration	0.1% - 2% (w/v)	[11]
1 mg/ml (equivalent to 2mM for CH)	[9]	
1 mM for dye transfer experiments	[7]	
Excitation Wavelength	~428 nm (blue light)	[12]
Emission Wavelength	~535 nm (yellow-green)	[13]
Lucifer Yellow Type	Lucifer yellow CH (potassium salt)	[9]
Lucifer yellow dilithium salt	[4]	

Imaging Parameter	Recommendation	Reference(s)
Microscope	Epifluorescence or confocal microscope	[4][12]
Objective	High numerical aperture (NA) water or oil immersion objectives (e.g., 40x, 63x)	[12]
Filter Set	Standard FITC/GFP filter cube	[13]
Image Acquisition	Use sensitive cameras (e.g., CCD or sCMOS) to minimize phototoxicity	[4]
For 3D Reconstruction	Acquire a Z-stack of optical sections	[12]

Experimental Protocols

Protocol 1: Morphological Identification of a Single Neuron

This protocol describes the procedure for filling a single neuron with **Lucifer yellow** during a whole-cell patch clamp recording to identify its morphology.

Materials:

- Standard whole-cell patch clamp setup (amplifier, micromanipulator, microscope with DIC/IR-DIC optics)
- Epifluorescence or confocal imaging system
- Borosilicate glass capillaries for patch pipettes
- Internal pipette solution (e.g., K-gluconate based)
- **Lucifer yellow** CH (fixable form)
- Artificial cerebrospinal fluid (aCSF)
- Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline)

Procedure:

- Prepare the Internal Solution: Dissolve **Lucifer yellow** CH in the internal pipette solution to a final concentration of 0.2-1 mg/ml.[\[9\]](#) Filter the solution through a 0.2 μ m syringe filter to remove any undissolved particles.
- Pull and Fill the Pipette: Pull a patch pipette with a resistance of 3-7 M Ω .[\[1\]](#) Fill the pipette with the **Lucifer yellow**-containing internal solution.
- Establish a Whole-Cell Recording: Approach a target cell under visual guidance (DIC/IR-DIC).[\[14\]](#) Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[\[15\]](#)
- Electrophysiological Recording: Perform the desired electrophysiological recordings (e.g., current-clamp to record action potentials or voltage-clamp to record synaptic currents).
- Allow for Dye Filling: Allow the **Lucifer yellow** to diffuse from the pipette into the cell for at least 15-30 minutes. The filling can be monitored periodically using brief flashes of

fluorescent light to minimize phototoxicity.[4]

- Image the Filled Cell: After the cell is adequately filled, acquire a series of fluorescence images (a Z-stack for 3D reconstruction) using an appropriate filter set.[12]
- Fixation (Optional): If subsequent immunohistochemistry is planned, fix the tissue by perfusing with 4% paraformaldehyde.[9]

Protocol 2: Assessing Gap Junctional Coupling

This protocol outlines the steps to investigate dye coupling between cells via gap junctions using **Lucifer yellow**.

Materials:

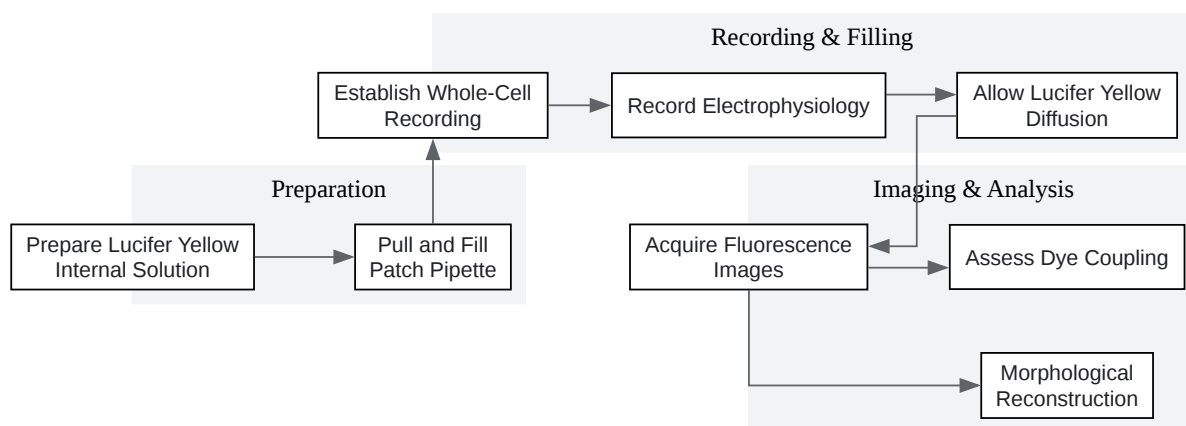
- Same as Protocol 1
- Optional: Gap junction blocker (e.g., carbenoxolone or heptanol)[6][7]

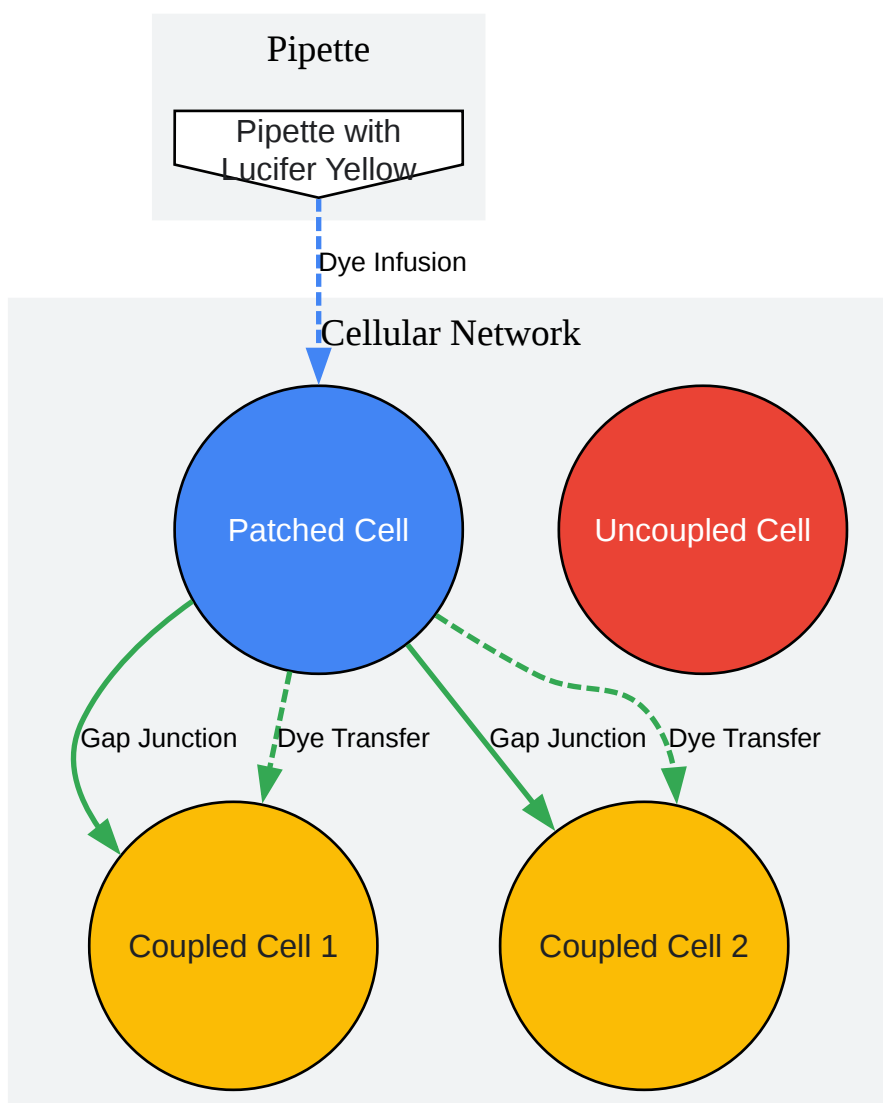
Procedure:

- Prepare the Internal Solution: Prepare the **Lucifer yellow**-containing internal solution as described in Protocol 1. A concentration of 1 mg/ml is often used for dye coupling studies.[9]
- Establish a Whole-Cell Recording: Target a cell within a population of potentially coupled cells and establish a whole-cell recording.
- Allow for Dye Diffusion: Allow **Lucifer yellow** to diffuse into the patched cell and any coupled cells for an extended period (e.g., 30-60 minutes).
- Image for Dye Coupling: Periodically acquire fluorescence images of the field of view. The appearance of fluorescence in cells adjacent to the patched cell indicates dye coupling.[8]
- Quantify Dye Coupling (Optional): The extent of coupling can be quantified by counting the number of coupled cells or by measuring the fluorescence intensity in the coupled cells relative to the primary patched cell.[6]

- Pharmacological Blockade (Optional): To confirm that the dye transfer is mediated by gap junctions, a gap junction blocker can be bath-applied.[\[6\]](#)[\[7\]](#) A reduction or elimination of dye transfer in the presence of the blocker provides evidence for gap junctional communication.

Visualizations





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